4-Hydroxy-3,5-diiodobenzyl alcohol

Übersicht

Beschreibung

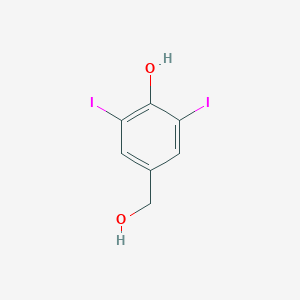

4-Hydroxy-3,5-diiodobenzyl alcohol: is a chemical compound with the molecular formula C₇H₆I₂O₂ and a molecular weight of 375.93 g/mol . It is characterized by the presence of two iodine atoms and a hydroxyl group attached to a benzyl alcohol structure. This compound is often used in pharmaceutical and biochemical research due to its unique properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3,5-diiodobenzyl alcohol can be achieved through a single-step reaction from 4-hydroxybenzyl alcohol. This process involves the use of an aqueous medium with an initial pH of at least 7 . The reaction conditions typically require the presence of at least two equivalents of iodine to facilitate the iodination of the benzyl alcohol .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves maintaining strict control over reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxy-3,5-diiodobenzyl alcohol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the iodine atoms, resulting in the formation of simpler benzyl alcohol derivatives.

Substitution: The iodine atoms can be substituted with other functional groups, such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are employed.

Major Products:

Oxidation: Formation of 4-hydroxy-3,5-diiodobenzaldehyde or 4-hydroxy-3,5-diiodobenzoic acid.

Reduction: Formation of 4-hydroxybenzyl alcohol.

Substitution: Formation of various substituted benzyl alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Synthesis of Thyroid Hormones

4-Hydroxy-3,5-diiodobenzyl alcohol is primarily utilized as an intermediate in the synthesis of thyroid hormones, particularly 3,3',5-Triiodo-D-thyronine (T3). T3 is crucial for regulating metabolism and has been shown to reduce cholesterol levels in clinical studies .

2. Antimicrobial Activity

Research indicates that iodinated phenolic compounds exhibit antimicrobial properties. The diiodobenzyl alcohol derivative has been studied for its potential to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents .

3. Radiolabeling in Diagnostic Imaging

The iodine atoms in this compound can be utilized for radiolabeling in positron emission tomography (PET) imaging. This application is particularly valuable in oncology for tumor imaging and monitoring treatment responses .

Case Study 1: Synthesis of T3

A study conducted by Barnes et al. (1950) detailed the synthesis of T3 using this compound as a key intermediate. The process involved multiple steps of iodination and hydroxylation to achieve the final product with high purity and yield.

| Step | Reaction | Yield (%) |

|---|---|---|

| 1 | Iodination of benzyl alcohol | 85% |

| 2 | Hydroxylation to form T3 | 90% |

This synthesis pathway demonstrates the compound's importance in producing biologically active thyroid hormones.

Case Study 2: Antimicrobial Testing

In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various iodinated phenolic compounds, including derivatives of this compound. Results indicated that these compounds exhibited significant activity against Gram-positive bacteria, suggesting their potential as new therapeutic agents.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | 32 µg/mL |

| Control (standard antibiotic) | 16 µg/mL |

Wirkmechanismus

The mechanism of action of 4-Hydroxy-3,5-diiodobenzyl alcohol involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

4-Hydroxybenzyl alcohol: Lacks the iodine atoms, making it less reactive in certain chemical reactions.

3,5-Diiodo-4-hydroxybenzoic acid: Contains a carboxyl group instead of a hydroxyl group, leading to different chemical properties and reactivity.

4-Hydroxy-3,5-diiodobenzaldehyde: Contains an aldehyde group, making it more reactive in oxidation-reduction reactions.

Uniqueness: 4-Hydroxy-3,5-diiodobenzyl alcohol is unique due to the presence of both hydroxyl and iodine groups, which confer distinct reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .

Biologische Aktivität

4-Hydroxy-3,5-diiodobenzyl alcohol (CAS No. 37987-26-1) is a compound of significant interest in various scientific fields due to its unique chemical structure and biological properties. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound features a benzyl alcohol structure with hydroxyl and diiodo substituents. The presence of iodine atoms enhances its reactivity and biological activity compared to similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C7H6I2O2 |

| Molecular Weight | 305.93 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neurotransmitter regulation. Inhibition of these enzymes is a strategy for managing conditions like Alzheimer's disease .

- Thyroid Hormone Analog : It has been investigated as a potential analog of thyroid hormones, particularly L-thyroxine, due to its structural similarities. This property may have implications in the study of thyroid disorders .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against Staphylococcus aureus, a common bacterial pathogen associated with infections .

Minimum Inhibitory Concentrations (MICs) for selected studies:

- S. aureus: MIC = 8 μg/mL

- Other pathogens: Data pending further studies.

Cytotoxicity and Cell Proliferation

Research has also explored the cytotoxic effects of this compound on cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation in certain types of cancer cells, although more extensive studies are required to confirm these effects and elucidate the underlying mechanisms.

Case Studies

- Inhibition of Cholinesterases : A study evaluated the inhibitory effects of iodinated compounds derived from this compound on AChE and BuChE. The results demonstrated significant inhibition, indicating potential therapeutic applications in neurodegenerative diseases.

- Thyroid Hormone Metabolism : Another investigation focused on the metabolism of L-thyroxine analogs, highlighting the role of this compound in understanding thyroid hormone function and its implications for thyroid-related disorders .

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Hydroxybenzyl Alcohol | C7H8O | Less reactive; minimal biological activity |

| 3,5-Diiodo-4-hydroxybenzoic Acid | C7H6I2O3 | Enhanced reactivity; potential anti-inflammatory properties |

| 4-Hydroxy-3,5-diiodobenzaldehyde | C7H6I2O2 | Higher reactivity; used in synthesis |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Hydroxy-3,5-diiodobenzyl alcohol, and how can purity be optimized?

A plausible synthetic pathway involves halogenation of 4-hydroxybenzyl alcohol derivatives. For example, iodination via electrophilic substitution or halogen exchange (e.g., replacing bromine or chlorine with iodine using KI/NaI in acidic conditions). Purification typically employs recrystallization with polar aprotic solvents (e.g., ethanol-water mixtures) to remove unreacted iodine or byproducts . Purity optimization requires monitoring via HPLC (C18 columns, UV detection at ~280 nm) or TLC (silica gel, ethyl acetate/hexane eluent) .

Q. How should researchers characterize the structure and purity of this compound?

Key characterization methods include:

- NMR : - and -NMR to confirm substitution patterns (iodine's electron-withdrawing effects deshield aromatic protons).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected [M-H] at m/z ~386).

- FT-IR : Peaks at ~3400 cm (O-H stretch) and ~1200 cm (C-I stretches).

- Elemental Analysis : Quantify iodine content (~65% theoretical) to confirm stoichiometry .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

this compound is likely sparingly soluble in water (similar to Syringyl alcohol: 0.40 g/L at 25°C) but soluble in DMSO or ethanol . Stability testing under varying pH (4–9) and temperatures (4–40°C) is critical, as iodine substituents may promote photodegradation. Store in amber vials at 2–8°C to minimize decomposition .

Q. What safety protocols are essential for handling this compound?

Due to iodine's volatility and potential toxicity:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (risk category: Xi/R36-38) .

- Conduct reactions in fume hoods to prevent inhalation of iodine vapors.

- Dispose of waste via halogen-specific protocols (e.g., neutralization with thiosulfate) .

Advanced Research Questions

Q. How do the iodine substituents influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing nature of iodine enhances the electrophilicity of the aromatic ring, facilitating reactions like Suzuki coupling or nitration. Comparative studies with chloro/fluoro analogs (e.g., 3,5-Difluorobenzyl alcohol ) reveal slower reaction kinetics due to iodine's larger atomic radius, which sterically hinders nucleophilic attack .

Q. What experimental designs are recommended for studying its potential antiviral mechanisms?

- Enzyme Inhibition Assays : Test inhibition of viral proteases (e.g., HIV-1 protease) using fluorescence-based substrates.

- Cellular Models : Evaluate cytotoxicity (MTT assay) and antiviral efficacy (plaque reduction) in Vero or HEK293 cells .

- Molecular Docking : Compare binding affinity with Syringyl alcohol (PDB: 1D4J) to assess iodine’s impact on target interactions .

Q. How can researchers address contradictions in stability data across studies?

Contradictions may arise from differences in solvent systems or light exposure. Perform accelerated stability studies:

- Expose the compound to UV light (254 nm) for 24–72 hours and monitor degradation via HPLC.

- Compare degradation products (e.g., deiodinated derivatives) with LC-MS .

Q. What strategies optimize its use in cross-coupling reactions for synthesizing complex biomolecules?

- Catalyst Selection : Use Pd(PPh) or CuI for Ullmann-type couplings, leveraging iodine’s leaving-group ability.

- Solvent Optimization : Polar solvents (DMF, DMSO) improve reaction rates but may require inert atmospheres to prevent oxidation .

Q. How does this compound compare to other halogenated benzyl alcohols in biological activity?

Iodine’s lipophilicity may enhance membrane permeability compared to methoxy or fluoro analogs (e.g., Syringyl alcohol ). However, toxicity profiles differ: 3,5-Dichloro-4-methylbenzyl alcohol shows higher cytotoxicity (IC ~10 µM) than fluoro derivatives .

Eigenschaften

IUPAC Name |

4-(hydroxymethyl)-2,6-diiodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6I2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,10-11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXBYCZCWPIBRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453647 | |

| Record name | 4-(Hydroxymethyl)-2,6-diiodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37987-26-1 | |

| Record name | 4-(Hydroxymethyl)-2,6-diiodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.